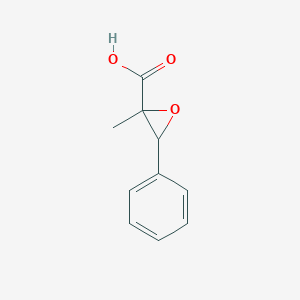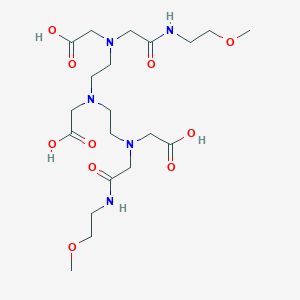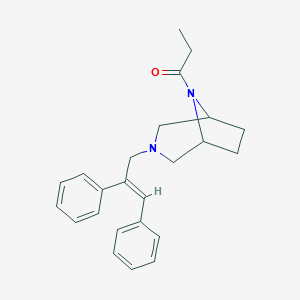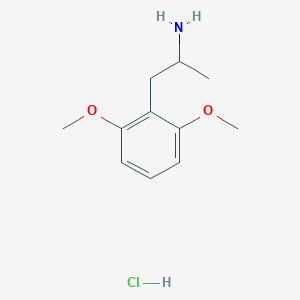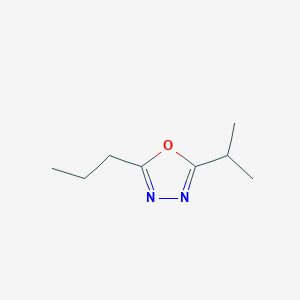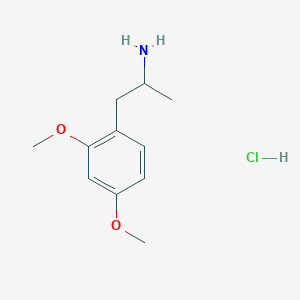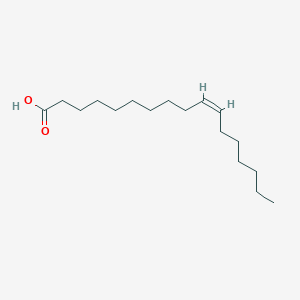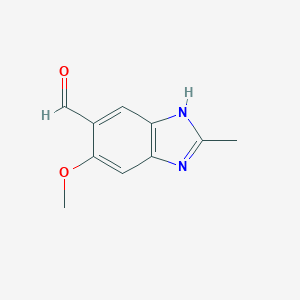
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. It has also been suggested that the compound may interact with DNA and inhibit its replication, leading to cell death.
Effets Biochimiques Et Physiologiques
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its diverse range of potential applications in drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
Orientations Futures
The potential applications of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde in drug development and other fields make it an important area of research. Some future directions for research on this compound include investigating its interactions with specific enzymes and proteins involved in the inflammatory and cancer pathways, developing more efficient synthesis methods, and exploring its potential use as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to determine the safety and efficacy of the compound for use in humans.
Méthodes De Synthèse
The synthesis of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been reported using various methods. One of the most common methods involves the reaction of 2-methylbenzimidazole with paraformaldehyde and methanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methylbenzimidazole with 5-chloro-2-methoxybenzaldehyde in the presence of a base such as sodium hydride. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. The compound has been used in various in vitro and in vivo experiments to investigate its mechanism of action and biochemical and physiological effects.
Propriétés
Numéro CAS |
126436-25-7 |
|---|---|
Nom du produit |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
YLMQJOMFVRQGKR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
SMILES canonique |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Synonymes |
1H-Benzimidazole-5-carboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



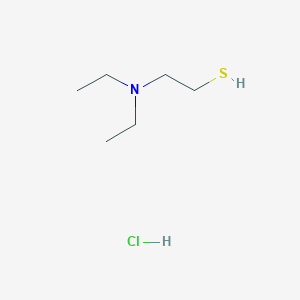
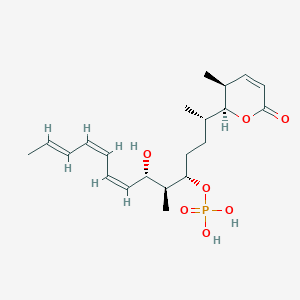
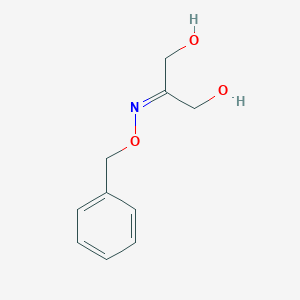
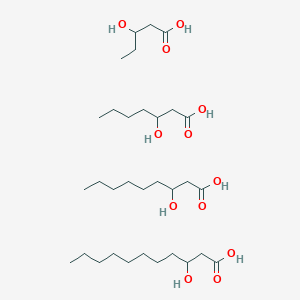
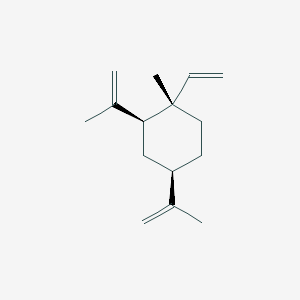
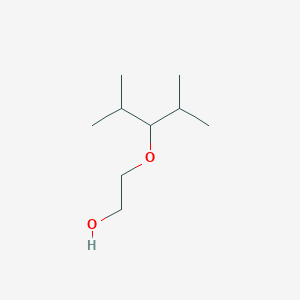
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
